23-Hidroxibetulina

Descripción general

Descripción

Synthesis Analysis

The synthesis of 23-Hydroxybetulin involves complex chemical reactions, starting from betulinic acid as a precursor. A notable approach includes the Baldwin's cyclopalladation of the 23-methyl group from a 3-one oxime of betulinic acid, highlighting the intricate steps required to introduce the hydroxyl group at the 23rd position (Sun et al., 2012).

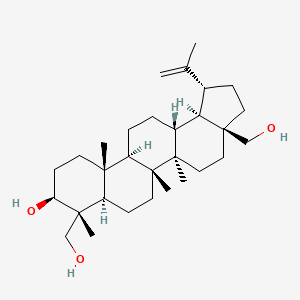

Molecular Structure Analysis

The molecular structure of 23-Hydroxybetulin features a hydroxyl group at the 23rd carbon, a modification that significantly impacts its pharmacological profile. This structural attribute is critical for its binding affinity to cellular targets and its overall biological activity, including its interaction with the mitochondrial pathway, which plays a pivotal role in its anticancer action (Hong Yao et al., 2018).

Chemical Reactions and Properties

23-Hydroxybetulin participates in various chemical reactions, particularly in the synthesis of its derivatives. These reactions often involve modifications at the C-28 position to produce ester derivatives, which have shown enhanced antitumor activities. The compound's chemical properties, such as its ability to undergo oxidation and conjugation, are crucial for its biological functions and the development of analogues with improved pharmacological profiles (Y. Bi et al., 2012).

Physical Properties Analysis

The physical properties of 23-Hydroxybetulin, including its solubility and stability, are essential for its pharmacokinetic profile and therapeutic efficacy. It is stable in plasma at -20 degrees Celsius for at least three weeks, indicating good stability for pharmacological studies. The compound's solubility in various solvents affects its bioavailability and distribution in biological systems (Min Yang et al., 2005).

Chemical Properties Analysis

The chemical properties of 23-Hydroxybetulin, such as reactivity and interaction with biological macromolecules, underpin its pharmacological actions. Its ability to induce apoptosis in cancer cells through modulation of mitochondrial pathways and inhibition of telomerase activity highlights the therapeutic potential of targeting cellular mechanisms involved in cell growth and death. The compound's interactions with proteins, DNA, and cellular organelles are central to its anticancer effects (Z. Ji et al., 2002).

Aplicaciones Científicas De Investigación

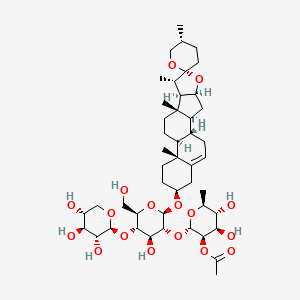

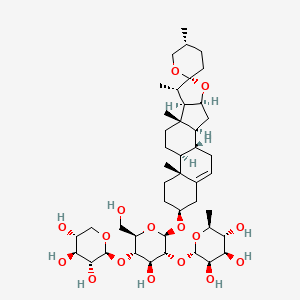

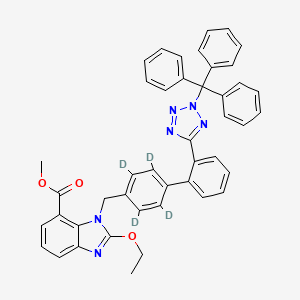

Actividad Antitumoral

El ácido 23-hidroxibetulínico ha sido evaluado por sus actividades antitumorales contra varias líneas celulares {svg_1}. Sirve como precursor para la síntesis de derivados de éster C-28, que han sido probados in vitro para sus actividades antitumorales contra cinco líneas celulares (A549, BEL-7402, SF-763, B16 y HL-60) {svg_2}. Entre los compuestos obtenidos, uno tuvo una potente actividad antitumoral, con valores de IC50 de 8.35 µM en células HL-60 {svg_3}.

Actividad Antimalárica

El ácido 23-hidroxibetulínico y sus derivados han sido estudiados por su potencial actividad antimalárica {svg_4}. La funcionalización del ácido 23-hidroxibetulínico puede conducir a nuevos compuestos bioactivos con actividad antimalárica mejorada {svg_5}.

Entrega de Fármacos

La estructura química del ácido 23-hidroxibetulínico le permite ser utilizado en sistemas de entrega de fármacos {svg_6}. Sus derivados pueden ser utilizados para mejorar la entrega de otros fármacos, mejorando sus efectos terapéuticos {svg_7}.

Bioimagen

El ácido 23-hidroxibetulínico y sus derivados también pueden ser utilizados en bioimagen {svg_8}. Pueden ser funcionalizados para crear compuestos que pueden ser utilizados para visualizar procesos biológicos {svg_9}.

Efectos Anti-Carcinoma Hepatocelular (HCC)

Un derivado de piperazina del ácido 23-hidroxibetulínico, conocido como B5G9, ha mostrado excelentes efectos anti-HCC in vivo {svg_10}. Tiene una tasa de inhibición del crecimiento tumoral de más del 80%, y no se han reportado efectos secundarios significativos {svg_11}.

Síntesis de Nuevos Compuestos Bioactivos

El ácido 23-hidroxibetulínico sirve como precursor para la síntesis de nuevos compuestos bioactivos {svg_12} {svg_13}. Estos nuevos compuestos pueden tener una variedad de aplicaciones biológicas, incluyendo actividades antitumorales, antivirales, antioxidantes y más {svg_14} {svg_15}.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 23-Hydroxybetulin is the peroxisome proliferator-activated receptor (PPAR)-γ . PPAR-γ is a type of nuclear receptor that plays a crucial role in regulating cellular differentiation, development, metabolism, and tumorigenesis . It has been identified as a tumor suppressor gene and is found to be expressed at low levels in lung adenocarcinoma cells .

Mode of Action

23-Hydroxybetulin interacts with its target, PPAR-γ, and influences the PPAR signaling pathway . This interaction leads to the inhibition of the proliferation of lung adenocarcinoma cells by blocking the cell cycle at the G1 phase . Furthermore, it is associated with the production of mitochondrial reactive oxygen species (ROS) .

Biochemical Pathways

The compound affects pathways related to immunity and inflammation, vascular function, cell proliferation, differentiation, development, and apoptosis . The most enriched pathways are explored through Gene Ontology and Kyoto Encyclopedia of Genes and Genomes analyses . The mechanism of action of 23-Hydroxybetulin is closely related to the PPAR signaling pathway and mitochondrial ROS .

Result of Action

The action of 23-Hydroxybetulin results in the inhibition of the viability and proliferation of lung adenocarcinoma H1299 cells . It has been shown to promote apoptosis . The compound’s action is related to PPAR-γ, the PPAR signaling pathway, and mitochondrial ROS . The clinical prognosis was found to be improved, as the survival rate of patients was increased .

Propiedades

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-3a,8-bis(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O3/c1-19(2)20-9-14-30(18-32)16-15-28(5)21(25(20)30)7-8-23-26(3)12-11-24(33)27(4,17-31)22(26)10-13-29(23,28)6/h20-25,31-33H,1,7-18H2,2-6H3/t20-,21+,22+,23+,24-,25+,26-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMKDBZGQWXPAZ-MZFJGDBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H]([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the analytical significance of 23-Hydroxybetulin in studying traditional Cree medicine?

A1: 23-Hydroxybetulin serves as a key analytical target in understanding the chemical composition of Sorbus decora and Sorbus americana bark, which are traditionally used by the Eeyou Istchee Cree First Nation for medicinal purposes []. A validated RP-HPLC-ELSD method enables the identification and quantification of 23-Hydroxybetulin alongside other lupane- and ursane-type terpenes in these plants []. This method provides valuable insights into the potential active constituents responsible for the reported antidiabetic effects of these traditional remedies [].

Q2: How abundant is 23-Hydroxybetulin in Sorbus decora and Sorbus americana bark, and does its concentration vary geographically?

A2: Research indicates that 23-Hydroxybetulin is a major triterpene component found in both Sorbus decora and Sorbus americana bark, present at milligram levels []. Interestingly, the study found comparable levels of 23-Hydroxybetulin in plant samples collected from four different geographic locations, including inland and coastal Cree communities in northern Quebec []. This suggests a consistent phytochemical profile across different populations of these Sorbus species.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1164366.png)